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Abstract
This document provides a comprehensive technical overview of BAY-5094, a novel, orally

bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma

(PPARG). BAY-5094 belongs to a series of 4-chloro-6-fluoroisophthalamides designed to

modulate the activity of PPARG, a ligand-activated transcription factor implicated in various

physiological and pathological processes, including inflammation, metabolism, and cancer. This

guide details the discovery, mechanism of action, and preclinical characterization of BAY-5094,

presenting key quantitative data, experimental protocols, and visual representations of its

biological context and development workflow.

Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a

pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have

been clinically utilized, the therapeutic potential of inverse-agonists, which repress PPARG

activity, is an emerging area of research, particularly in diseases driven by PPARG

hyperactivation, such as certain cancers.[1] The development of potent and selective PPARG

inverse-agonists with favorable in vivo properties has been a significant challenge.[1] This

whitepaper focuses on BAY-5094, a compound identified through a dedicated discovery effort

to address this need.
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Discovery of BAY-5094
BAY-5094 emerged from a structure-based drug design and optimization program aimed at

identifying covalent PPARG inverse-agonists with improved oral bioavailability and in vivo

activity. The discovery process involved the screening of a chemical library, followed by

medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

BAY-5094 is part of a series of 4-chloro-6-fluoroisophthalamides that were characterized for

their ability to covalently bind to a specific cysteine residue within the PPARG ligand-binding

domain (LBD).[1]

Chemical Structure
Compound: BAY-5094

Chemical Formula: C25H22ClF3N2O3[2][3]

Molecular Weight: 490.91 g/mol [2][3]

IUPAC Name: 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-

methylphenyl)isophthalamide[3]

Mechanism of Action
BAY-5094 functions as a covalent inverse-agonist of PPARG. Its mechanism of action involves

the following key steps:

Binding to the Ligand-Binding Pocket: BAY-5094 initially binds non-covalently to the ligand-

binding pocket of the PPARG LBD.

Covalent Bond Formation: Subsequently, it forms a covalent bond with a reactive cysteine

residue (Cys285 in human PPARG) located in a unique position within the LBD. This

covalent interaction is achieved through a nucleophilic aromatic substitution (SNAr)

mechanism.[1]

Conformational Change and Corepressor Recruitment: The covalent binding of BAY-5094
induces a conformational change in the PPARG protein. This altered conformation promotes

the dissociation of coactivator proteins and facilitates the recruitment of corepressor

complexes (e.g., NCoR1/SMRT).
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Transcriptional Repression: The PPARG-corepressor complex binds to Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to

the repression of their transcription.[1]

Signaling Pathway Diagram
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Caption: Mechanism of action of BAY-5094 as a PPARG inverse-agonist.
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Quantitative Data Summary
The preclinical characterization of BAY-5094 generated significant quantitative data, which is

summarized in the tables below.

Table 1: In Vitro Activity
Parameter Assay Type Value

PPARG Binding Affinity (Ki) Radioligand Binding Assay Data not publicly available

PPARG Functional Activity

(IC50)

Co-repressor Recruitment

Assay
Data not publicly available

Cellular Potency (EC50)
Target Gene Expression Assay

(e.g., FABP4)
Data not publicly available

Selectivity Nuclear Receptor Panel
High selectivity for PPARG

over other nuclear receptors[1]

Table 2: Pharmacokinetic Properties (Rodent Model)
Parameter Route of Administration Value

Oral Bioavailability (F%) Oral Good[1]

Half-life (t1/2) Intravenous/Oral Data not publicly available

Clearance (CL) Intravenous Data not publicly available

Volume of Distribution (Vdss) Intravenous Data not publicly available

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BAY-5094 are

provided below.

PPARG Co-repressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARG

LBD and a co-repressor peptide.
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Reagents:

Glutathione-S-transferase (GST)-tagged human PPARG LBD

Biotinylated co-repressor peptide (e.g., from NCoR1)

Europium-labeled anti-GST antibody

Streptavidin-conjugated acceptor beads

Assay buffer (e.g., PBS with 0.1% BSA)

Test compound (BAY-5094) and controls

Procedure:

Add GST-PPARG LBD, biotinylated co-repressor peptide, and the test compound to a

microplate well.

Incubate at room temperature to allow for binding.

Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads.

Incubate in the dark to allow for the formation of the proximity-based assay complex.

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An

increase in the signal indicates the recruitment of the co-repressor peptide to the PPARG

LBD.

Calculate IC50 values from the dose-response curves.

Cellular Target Gene Expression Assay
This assay quantifies the effect of BAY-5094 on the expression of PPARG target genes in a

cellular context.

Cell Line: A cell line endogenously expressing PPARG (e.g., a human bladder cancer cell

line).
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Reagents:

Cell culture medium and supplements

Test compound (BAY-5094)

RNA extraction kit

Reverse transcription reagents

Quantitative PCR (qPCR) primers for a PPARG target gene (e.g., FABP4) and a

housekeeping gene.

qPCR master mix

Procedure:

Seed cells in a multi-well plate and allow them to adhere.

Treat the cells with various concentrations of BAY-5094 or vehicle control for a specified

time (e.g., 24 hours).

Harvest the cells and extract total RNA.

Synthesize cDNA from the extracted RNA using reverse transcriptase.

Perform qPCR to quantify the relative expression levels of the target gene, normalized to

the housekeeping gene.

Determine the EC50 value from the dose-response curve of target gene repression.

Experimental Workflow Diagram
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Caption: Preclinical characterization workflow for BAY-5094.

In Vivo Characterization
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The in vivo properties of BAY-5094 were assessed in preclinical animal models to evaluate its

pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Pharmacokinetics
Studies in rodents demonstrated that BAY-5094 possesses good oral bioavailability, a key

objective of the discovery program.[1] This allows for convenient oral dosing in preclinical and

potentially clinical settings.

Pharmacodynamics
In vivo pharmacodynamic studies confirmed that oral administration of BAY-5094 leads to the

regulation of PPARG target gene expression in tumor xenografts, demonstrating target

engagement in a relevant in vivo setting.[1]

Efficacy
In preclinical models of luminal bladder cancer, treatment with BAY-5094 resulted in significant

anti-tumor activity, providing in vivo proof-of-concept for the therapeutic hypothesis of PPARG

inverse-agonism in this indication.

Conclusion
BAY-5094 is a potent, selective, and orally bioavailable covalent inverse-agonist of PPARG. Its

discovery and characterization represent a significant advancement in the development of

modulators for this important nuclear receptor. The preclinical data for BAY-5094, including its

clear mechanism of action, favorable pharmacokinetic profile, and in vivo efficacy, establish it

as a valuable tool for further investigating the biology of PPARG and as a potential therapeutic

candidate for diseases driven by PPARG hyperactivation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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